molecular formula C24H26N6O B2543477 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1426314-48-8

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2543477
CAS No.: 1426314-48-8
M. Wt: 414.513
InChI Key: WPLKQPKZOBRUJB-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzimidazole and imidazole moiety linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The starting materials often include benzimidazole and imidazole derivatives, which are reacted with piperazine under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride (NaH) and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions usually involve refluxing in solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzimidazole and imidazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-2-phenylacetic acid hydrochloride
  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
  • 4-[(1H-Benzimidazol-2-yl)methyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of benzimidazole and imidazole moieties linked through a piperazine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c31-23(18-30-19-26-21-8-4-5-9-22(21)30)28-15-12-27(13-16-28)14-17-29-11-10-25-24(29)20-6-2-1-3-7-20/h1-11,19H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLKQPKZOBRUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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